1-(2-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide
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Overview
Description
(2-CHLOROPHENYL)-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE is a complex organic compound that features a chlorophenyl group, a thienyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLOROPHENYL)-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE typically involves the reaction of 2-chlorobenzenethiol with appropriate reagents under controlled conditions. One common method involves the use of cesium carbonate as a base and dimethyl sulfoxide as a solvent. The reaction mixture is irradiated with light to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
(2-CHLOROPHENYL)-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(2-CHLOROPHENYL)-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-CHLOROPHENYL)-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-iodooctane
- 2-(4-Chlorophenyl)-3-(2-thienyl)propionitrile
- 1-(4-Chlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-yl]hydrazone
Uniqueness
(2-CHLOROPHENYL)-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE is unique due to its combination of a chlorophenyl group and a thienyl group linked by a methanesulfonamide moiety. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
Molecular Formula |
C13H14ClNO2S2 |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(1-thiophen-2-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C13H14ClNO2S2/c1-10(13-7-4-8-18-13)15-19(16,17)9-11-5-2-3-6-12(11)14/h2-8,10,15H,9H2,1H3 |
InChI Key |
DRXLCURXLNHSSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NS(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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